molecular formula C9H8ClNO2 B1395756 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole CAS No. 944897-67-0

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Cat. No. B1395756
M. Wt: 197.62 g/mol
InChI Key: QGHHUVGTQMDBDW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

The synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is not explicitly mentioned in the literature. However, there are general methods for the synthesis of chloromethyl compounds234. For instance, one method involves the use of a mild, base-mediated ethanolysis of a tertiary alkyl bromide3. Another method involves the preparation of a thiomethyl ester via a formal Pummerer process with DMSO3.



Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is not explicitly mentioned in the literature. However, the structure of similar chloromethyl compounds has been studied56. For instance, the structure of chloromethane, an organochlorine compound, has been studied extensively7.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are not explicitly mentioned in the literature. However, ethers, which are similar to oxazoles, can undergo nucleophilic substitutions8.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are not explicitly mentioned in the literature. However, similar chloromethyl compounds have been studied for their properties101112. For instance, chloromethane is a colorless, sweet-smelling, flammable gas10.


Scientific Research Applications

Fluorescent Probes and Sensing Applications

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole and its derivatives have been extensively studied for their application as fluorescent probes. These compounds have shown potential in sensing pH changes and specific metal cations. For instance, certain benzoxazole derivatives are sensitive to pH changes, particularly in the range of pH 7-8, leading to significant fluorescence enhancement under basic conditions. This characteristic makes them suitable for applications in biological and chemical sensing technologies (Tanaka et al., 2001).

Nanofiber and Microcrystal Formation

Benzoxazole derivatives, including those related to 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole, have been used to create nanofibers and microcrystals. These structures show strong blue light emission in the solid state, with potential applications in the development of fluorescent nanomaterials. The ability to form different types of particles based on minor chemical modifications in the benzoxazole structure offers avenues for research in material science and nanotechnology (Ghodbane et al., 2012).

DNA Topoisomerase II Inhibition

Certain benzoxazole derivatives have shown significant inhibitory activity against eukaryotic DNA topoisomerase II, an enzyme critical in DNA replication and cell division. This property is particularly relevant in the development of new anticancer drugs, as topoisomerase II inhibitors can effectively disrupt the proliferation of cancer cells. Some benzoxazole derivatives have been found to be more active than standard reference drugs in this regard, pointing to the potential of these compounds in cancer therapy research (Pınar et al., 2004).

Photoluminescence and Photochemical Properties

Benzoxazole derivatives exhibit unique photoluminescence and photochemical properties. They have been studied for their ability to emit light upon excitation, which can be utilized in developing optical materials and sensors. The study of these compounds provides insights into the fundamental principles of photochemistry and can lead to advances in photonic technologies (Ohshima et al., 2007).

Safety And Hazards

The safety and hazards of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are not explicitly mentioned in the literature. However, similar chloromethyl compounds can cause severe skin burns and eye damage, and are harmful if swallowed or inhaled1314.


properties

IUPAC Name

2-(chloromethyl)-6-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHHUVGTQMDBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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